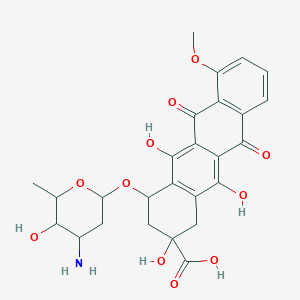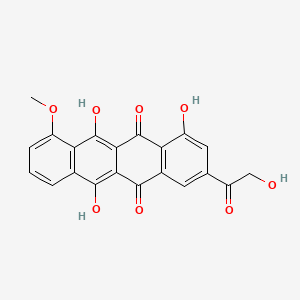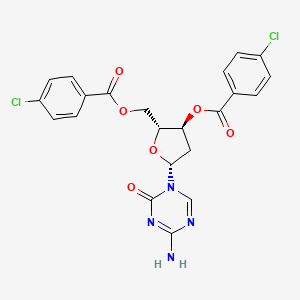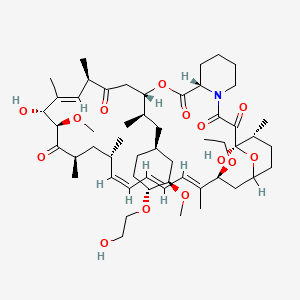
Dexamethasone Sodium phosphate Impurity H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone Sodium phosphate Impurity H is a chemical compound used as an analytical reference standard in pharmaceutical research and development . It is one of the impurities present in the drug Dexamethasone Sodium phosphate, a synthetic glucocorticoid medication used in the treatment of various medical conditions such as asthma, allergies, and inflammatory disorders . This impurity is formed during the synthesis of Dexamethasone Sodium phosphate and is usually present in trace amounts .
Synthesis Analysis
The impurity is synthesized, separated, and purified by prep-HPLC . It is formed during the synthesis of Dexamethasone Sodium phosphate .
Molecular Structure Analysis
Chemically, this compound is an organic compound with the molecular formula C22H28F2O5P . It belongs to the class of corticosteroids and is a derivative of Dexamethasone .
Chemical Reactions Analysis
The generation mechanism of this compound has been analyzed using HPLC-QTOF-MS . The structure of the impurity was identified and proved by UV, IR, MS, and NMR .
Physical and Chemical Properties Analysis
This compound is a Hazardous Compound . Dexamethasone Sodium phosphate is known to be susceptible to hydrolysis and oxidation under certain conditions .
科学的研究の応用
Ocular Therapeutic Applications
The use of Dexamethasone Sodium Phosphate in ocular treatments highlights its effectiveness in delivering sustained therapeutic effects for conditions like macular edema and uveitis. The development of biodegradable intravitreal implants, such as Ozurdex®, facilitates prolonged release of Dexamethasone directly to retinal tissues, demonstrating significant improvements in treating retinal vein occlusion and noninfectious posterior uveitis. This application underscores the drug's potency and ability to reduce the frequency of injections, showcasing its therapeutic potential in vitreoretinal diseases (London, Chiang, & Haller, 2011; Kapoor, Wagner, & Wagner, 2015).
Neuroprotective and Anti-inflammatory Effects
Research has also demonstrated Dexamethasone's neuroprotective and anti-inflammatory effects in conditions like bacterial meningitis, where it significantly reduces the risk of poor outcomes in certain patient groups. This is achieved through mechanisms that modulate the body's immune response, thereby preventing damage to brain tissues (Koedel, Klein, & Pfister, 2010).
Enhancement of Drug Delivery
Advancements in drug delivery methods, such as iontophoresis, have utilized Dexamethasone Sodium Phosphate to enhance penetration of medications through ocular barriers. This technique, exemplified by the EyeGate® II delivery system in conjunction with EGP-437 (a charged Dexamethasone formulation), has shown promise in treating anterior uveitis and potentially reducing the need for frequent topical steroid administration (Perez, Wirostko, Korenfeld, From, & Raizman, 2019).
Otoprotective Applications
Dexamethasone has been explored for its otoprotective properties, particularly in preventing hearing loss from cochlear implantation and other traumatic or inflammatory causes. Studies have shown that local administration of Dexamethasone can conserve hearing and protect auditory hair cells, offering a potential therapeutic strategy for preserving hearing in patients undergoing cochlear interventions (Van De Water, Dinh, Vivero, Hoosien, Eshraghi, & Balkany, 2010).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Dexamethasone Sodium Phosphate Impurity H plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to regulate T cell survival, growth, and differentiation. Additionally, this compound inhibits the induction of nitric oxide synthase, which is crucial for various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the survival and growth of T cells, which are essential for the immune response. Furthermore, this compound can inhibit the production of nitric oxide, a signaling molecule involved in many physiological processes .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a glucocorticoid anti-inflammatory agent by regulating the activity of glucocorticoid receptors. This regulation affects the transcription of various genes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to changes in its biochemical activity. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with increased toxicity and adverse reactions in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound undergoes reduction and oxidation reactions mediated by specific isoenzymes. These metabolic pathways influence the compound’s activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions affect the localization and accumulation of this compound in specific tissues, influencing its overall efficacy and safety .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for understanding how this compound exerts its effects at the cellular level .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Dexamethasone Sodium phosphate Impurity H can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "Dexamethasone", "Sodium phosphate", "Phosphoric acid", "Methanol", "Sodium hydroxide", "Acetonitrile", "Water" ], "Reaction": [ "Step 1: Dexamethasone is dissolved in a mixture of methanol and water and stirred at room temperature.", "Step 2: Phosphoric acid is added to the reaction mixture and stirred for a period of time.", "Step 3: Sodium phosphate is added to the reaction mixture and stirred for a period of time.", "Step 4: The reaction mixture is neutralized with sodium hydroxide.", "Step 5: The resulting mixture is extracted with acetonitrile.", "Step 6: The organic layer is separated and evaporated to dryness.", "Step 7: The residue is dissolved in water and filtered through a membrane filter.", "Step 8: The filtrate is lyophilized to obtain Dexamethasone Sodium phosphate Impurity H." ] } | |
CAS番号 |
162968-22-1 |
分子式 |
C22H32FO8P |
分子量 |
474.47 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)

